Cas no 50939-03-2 ((S)-4',7-Dihydroxy-6,8-diprenylflavanone)

(S)-4',7-Dihydroxy-6,8-diprenylflavanone is a prenylated flavanone derivative characterized by its distinct chiral (S)-configuration and hydroxylation at the 4' and 7 positions. The presence of prenyl groups at the 6 and 8 positions enhances its lipophilicity and potential bioactivity, making it a compound of interest in pharmacological and biochemical research. Its structural features suggest possible interactions with enzymes or receptors, particularly in studies related to antioxidant, anti-inflammatory, or anticancer properties. The compound's defined stereochemistry and purity are critical for reproducible experimental outcomes. Suitable for analytical standards or structure-activity relationship studies, it offers researchers a precise tool for probing flavanone-derived bioactive mechanisms.
(S)-4',7-Dihydroxy-6,8-diprenylflavanone structure
50939-03-2 structure
Product name:(S)-4',7-Dihydroxy-6,8-diprenylflavanone
CAS No:50939-03-2
MF:C25H28O4
MW:392.487427711487
CID:2051312
PubChem ID:42607812

(S)-4',7-Dihydroxy-6,8-diprenylflavanone Chemical and Physical Properties

Names and Identifiers

    • (S)-4',7-Dihydroxy-6,8-diprenylflavanone
    • (±)-4',7-Dihydroxy-6,8-diprenylflavanone
    • 4',7-dihydroxy-6,8-di-C-prenylflavanone
    • 4',7-Dihydroxy-6,8-diprenylflavanone
    • 6,8-di(gamma,gamma-dimethylallyl)-4',7-dihydroxyflavanone
    • 7-hydroxy-2-(4-hydroxy-phenyl)-6,8-bis-(3-methyl-but-2-enyl)-chroman-4-one
    • Isograbrol
    • (S)-2,3-Dihydro-7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • (S)-7-Hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-en-1-yl)chroman-4-one
    • CHEMBL560504
    • 7,4'-Dihydroxy-6,8-diprenylflavanone
    • 50939-03-2
    • (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
    • AKOS040762741
    • DB-258176
    • Inchi: InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3/t23-/m0/s1
    • InChI Key: MLXUEMGNSDHQTJ-QHCPKHFHSA-N
    • SMILES: [#6]\[#6](-[#6])=[#6]/[#6]-c1cc2-[#6](=O)-[#6]-[#6](-[#8]-c2c(-[#6]\[#6]=[#6](\[#6])-[#6])c1-[#8])-c1ccc(-[#8])cc1

Computed Properties

  • Exact Mass: 392.199
  • Monoisotopic Mass: 392.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 621
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: 6

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 600.0±55.0 °C at 760 mmHg
  • Flash Point: 204.3±25.0 °C
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

(S)-4',7-Dihydroxy-6,8-diprenylflavanone Security Information

(S)-4',7-Dihydroxy-6,8-diprenylflavanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN5542-5mg
7,4'-Dihydroxy-6,8-diprenylflavanone
50939-03-2
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN5542-1 ml * 10 mm
7,4'-Dihydroxy-6,8-diprenylflavanone
50939-03-2
1 ml * 10 mm
¥ 3810 2024-07-20
TargetMol Chemicals
TN5542-5 mg
7,4'-Dihydroxy-6,8-diprenylflavanone
50939-03-2 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN5542-5mg
7,4'-Dihydroxy-6,8-diprenylflavanone
50939-03-2
5mg
¥ 3710 2024-07-24
TargetMol Chemicals
TN5542-1 ml * 10 mm
7,4'-Dihydroxy-6,8-diprenylflavanone
50939-03-2
1 ml * 10 mm
¥ 3810 2024-07-24
TargetMol Chemicals
TN5542-1 mL * 10 mM (in DMSO)
7,4'-Dihydroxy-6,8-diprenylflavanone
50939-03-2 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15

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